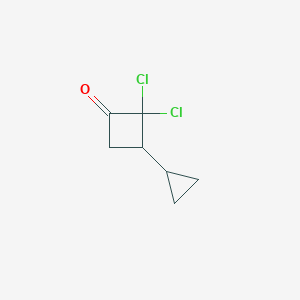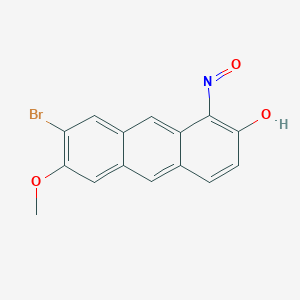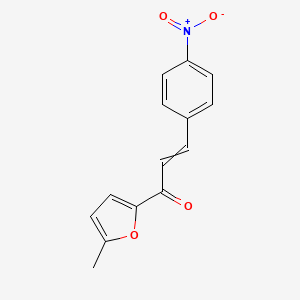
1-(5-Methylfuran-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methylfuran-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methylfuran-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 5-methylfurfural and 4-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the reaction efficiency and yield. The use of catalysts and advanced purification techniques can also improve the overall production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Methylfuran-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce amino derivatives.
Scientific Research Applications
1-(5-Methylfuran-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its biological activities.
Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(5-Methylfuran-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, its biological activities may be attributed to its ability to inhibit certain enzymes or interact with cellular receptors. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Chalcone: The parent compound of the chalcone family, known for its diverse biological activities.
Flavonoids: A class of compounds structurally related to chalcones, with various health benefits.
Curcumin: A natural compound with a similar structure, known for its anti-inflammatory and antioxidant properties.
Uniqueness
1-(5-Methylfuran-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one is unique due to the presence of both a furan ring and a nitrophenyl group, which can impart distinct chemical and biological properties compared to other chalcones and related compounds.
Properties
CAS No. |
112753-52-3 |
|---|---|
Molecular Formula |
C14H11NO4 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
1-(5-methylfuran-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C14H11NO4/c1-10-2-9-14(19-10)13(16)8-5-11-3-6-12(7-4-11)15(17)18/h2-9H,1H3 |
InChI Key |
KHEXNGOALSVQCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



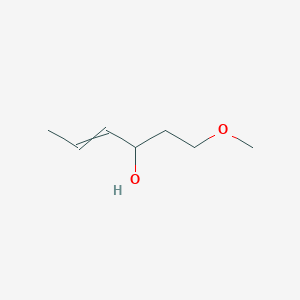
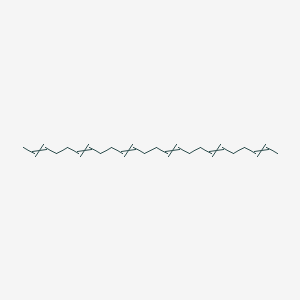
![2,2'-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole)](/img/structure/B14311309.png)
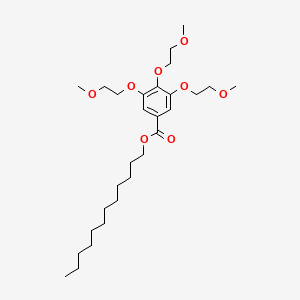
![Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane](/img/structure/B14311320.png)

![2,4-Bis[bis(carboxymethyl)amino]butanoic acid](/img/structure/B14311327.png)

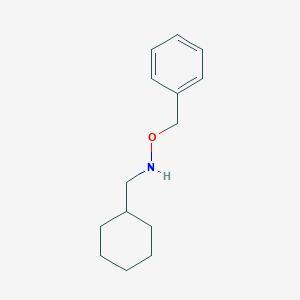
![2-[(Hept-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14311353.png)

